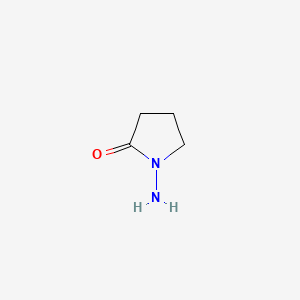
3,4-二氢异喹啉-2(1H)-胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3,4-dihydroisoquinolin-2(1H)-amine hydrochloride is a derivative of isoquinoline, which is a structural isomer of quinoline and is found in various natural products and pharmaceuticals. The isoquinoline derivatives are of significant interest due to their biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of related tetrahydroquinoline derivatives has been achieved through a domino reaction involving aromatic amines and cyclic enol ethers catalyzed by indium chloride in water . This method has shown to be highly efficient and offers cis selectivity in the cyclization products. Similarly, 2,3-dihydroquinazolin-4(1H)-one derivatives, which share a similar structural motif to 3,4-dihydroisoquinolin-2(1H)-amine, have been synthesized using a one-pot, three-component reaction catalyzed by silica-bonded N-propylsulfamic acid in refluxing ethanol . Another approach for synthesizing 2-substituted-3,4-dihydro-1(2H)-isoquinolinones involves a sequence of allyl etherification, Claisen rearrangement, oxidation, reductive amination, and intramolecular amidation .
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives can be characterized using techniques such as 1H NMR and MS, as demonstrated in the synthesis of novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones . Additionally, the crystal structure, spectroscopic, and quantum chemical studies of a related compound, 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one, have been carried out using density functional theory (DFT) and X-ray crystallography, providing insights into the molecular geometry and electronic properties .
Chemical Reactions Analysis
The chemical reactivity of isoquinoline derivatives can be explored through various reactions. For instance, the synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been achieved by a three-component reaction mediated by iodine and potassium carbonate in water, which is a green and efficient method . The Michael addition of secondary amine to an α, β-unsaturated carbonyl compound has also been used to synthesize novel quinolinone derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives can be deduced from their molecular structure and the nature of their substituents. Theoretical calculations, such as those performed using DFT, can predict thermodynamic properties, vibrational wavenumbers, and electronic absorption spectra, which are in good agreement with experimental data . The stability of these molecules can be analyzed using natural bond orbital analysis, which assesses hyperconjugative interactions and charge delocalization .
科学研究应用
选择性对叔丁氧羰基化:Ouchi等人(2002年)展示了一种新型对叔丁氧羰基化试剂用于芳香族和脂肪族胺盐酸盐,包括与3,4-二氢异喹啉-2(1H)-胺盐酸盐相关的化合物。这种反应在温和条件下选择性地进行,并提供高产率(Ouchi, Saito, Yamamoto, & Takahata, 2002)。
多样化化合物的合成:Dolzhenko等人(2021年)开发了一种方法,通过微波辐射下的一锅三组分合成,合成了多样化的4-芳基-6-环氨基-1,3,5-三嗪-2-胺,包括与3,4-二氢异喹啉-2(1H)-胺盐酸盐相关的化合物。这种方法产生了二氢三嗪,并显示出潜在的抗白血病活性(Dolzhenko, Bin Shahari, Junaid, & Tiekink, 2021)。
异喹啉酮衍生物的合成:San-qi(2010年)合成了新型的2-取代-3,4-二氢-1(2H)-异喹啉酮,展示了它们在一定浓度下的扩血管活性。这项研究突出了这些化合物的潜在药理应用(Zhang San-qi, 2010)。
多组分合成功能化衍生物:Ramana等人(2016年)报道了一种一锅三组分反应,用于生成各种功能化的3,4-二氢喹唑啉-2(1H)-酮衍生物。这些化合物被评估其抗菌活性,表明它们在开发新的抗菌剂方面具有潜力(Ramana, Vinayak, Dileepkumar, Murty, Chowhan, & Chandrasekharam, 2016)。
氟化衍生物的合成:Severin等人(2010年)开发了一种一锅程序,用于从相应的氟化胺合成氟化的1-苯甲酰-3,4-二氢异喹啉,显示了这些化合物在化学合成中的多功能性(Severin, Reimer, & Doye, 2010)。
喹啉-4(1H)-酮衍生物的合成:Kadrić等人(2014年)描述了3-羟基喹啉-4(1H)-酮衍生物的合成,然后评估其对各种癌细胞系的细胞毒活性。这突显了这些化合物在癌症研究中的潜力(Kadrić, Motyka, Džubák, Hajdůch, & Soural, 2014)。
无催化剂合成方法:Asao等人(2006年)描述了一种环境友好的、无催化剂的方法,用于合成1,2-二氢异喹啉骨架,表明了更可持续的化学合成过程的潜力(Asao, Iso, & Yudha S., 2006)。
多样化库合成:Markina等人(2011年)使用多组分反应合成了多样化的1,2-二氢异喹啉库。这突显了该化合物在为各种应用生成各种衍生物方面的多功能性(Markina, Mancuso, Neuenswander, Lushington, & Larock, 2011)。
安全和危害
属性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c10-11-6-5-8-3-1-2-4-9(8)7-11;/h1-4H,5-7,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNYYLITGNBPJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30508483 |
Source


|
| Record name | 3,4-Dihydroisoquinolin-2(1H)-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydroisoquinolin-2(1H)-amine hydrochloride | |
CAS RN |
79492-26-5 |
Source


|
| Record name | 3,4-Dihydroisoquinolin-2(1H)-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30508483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydroisoquinolin-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid](/img/structure/B1281474.png)







![Bicyclo[2.2.2]oct-5-ene-2-carboxaldehyde](/img/structure/B1281492.png)




![3-Methylisothiazolo[5,4-b]pyridine](/img/structure/B1281500.png)